Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate
Overview
Description
Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by its unique structure, which includes an indole core substituted with methoxycarbonyl and carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions One common method includes the esterification of indole-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Indole derivatives with various functional groups replacing the methoxycarbonyl group.
Scientific Research Applications
Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxycarbonyl and carboxylate groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Lacks the methoxycarbonyl group but shares the indole core structure.
Methyl indole-3-carboxylate: Similar structure but without the additional methoxycarbonyl group.
Indole-3-acetic acid: Contains an acetic acid group instead of the methoxycarbonyl group.
Uniqueness
Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate is unique due to the presence of both methoxycarbonyl and carboxylate groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.
Biological Activity
Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a unique structure that may contribute to its diverse biological properties. The following sections will explore its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H13NO5
- Molecular Weight : 263.25 g/mol
- CAS Number : 1255502-46-5
This compound features an indole core, which is known for its role in various biological systems, alongside methoxycarbonyl and carboxylate functional groups that may enhance its reactivity and biological interactions .
Synthesis of this compound
The synthesis typically involves multi-step organic reactions, with one common method being the esterification of indole-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This process can be optimized for yield and purity through techniques like recrystallization and chromatography .
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, possess significant antimicrobial activity. A study examining various indole derivatives demonstrated that modifications at specific positions on the indole ring could enhance their efficacy against bacterial strains. The presence of methoxycarbonyl groups was found to improve interaction with microbial targets .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structural features have exhibited increased antiproliferative activity when methyl groups are introduced at specific positions on the ring structure .
Compound | Activity (IC50) | Notes |
---|---|---|
This compound | TBD | Potential anticancer agent |
Indole derivatives (various) | 2–4 times greater than unsubstituted analogs | Enhanced activity with specific substitutions |
The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The indole structure allows for π-stacking interactions, while the methoxycarbonyl and carboxylate groups may enhance binding affinity to these targets. This dual functionality could lead to modulation of enzymatic activity or receptor signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed potent antimicrobial effects against various pathogens, suggesting a promising avenue for drug development .
- Anticancer Studies : Research conducted on similar indole derivatives demonstrated a significant increase in antiproliferative activity when specific substituents were added. For example, compounds with methoxy groups were shown to be more effective than their unsubstituted counterparts .
Comparative Analysis
When compared to other indole derivatives, this compound stands out due to its unique combination of functional groups:
Compound | Structure Features | Biological Activity |
---|---|---|
Indole-3-carboxylic acid | Lacks methoxycarbonyl | Moderate activity |
Methyl indole-3-carboxylate | Similar structure without additional groups | Lower activity |
This compound | Unique dual functionality | High potential for antimicrobial and anticancer properties |
Properties
IUPAC Name |
methyl 3-(methoxycarbonyloxymethyl)indole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-17-12(15)14-7-9(8-19-13(16)18-2)10-5-3-4-6-11(10)14/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUWNHEUDJANN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=C(C2=CC=CC=C21)COC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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